1-(3-Methylphenyl)-3-phenylpropan-2-one

Description

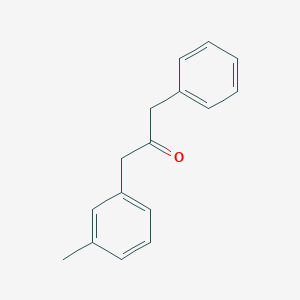

1-(3-Methylphenyl)-3-phenylpropan-2-one is a substituted propanone derivative featuring a 3-methylphenyl group at position 1 and a phenyl group at position 2. This compound belongs to the aryl ketone family, characterized by its two aromatic rings and a central ketone group. Its molecular formula is C₁₆H₁₄O, with a molar mass of 222.29 g/mol. The structural arrangement of substituents influences its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

CAS No. |

62291-10-5 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-(3-methylphenyl)-3-phenylpropan-2-one |

InChI |

InChI=1S/C16H16O/c1-13-6-5-9-15(10-13)12-16(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |

InChI Key |

LYJZWZPBRCVYIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-(3-Methylphenyl)-3-phenylpropan-2-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: Research explores its potential as an intermediate in the synthesis of therapeutic agents.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its ketone group allows it to form reversible covalent bonds with nucleophilic residues in enzyme active sites, thereby modulating enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Methylphenyl)-3-phenylpropan-2-one with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Positional Isomers: 3-Methyl vs. 4-Methyl Substitution

- 1-(3-Methylphenyl)propan-2-one (2c) and 1-(4-Methylphenyl)propan-2-one (3c) ():

- Structural Difference : The methyl group is at the meta (3-) or para (4-) position on the phenyl ring.

- Impact :

- Reactivity : The para isomer (3c) may exhibit enhanced steric accessibility for electrophilic substitution due to symmetrical positioning.

- Applications: Both isomers serve as intermediates in pharmaceutical synthesis, but regioselectivity in downstream reactions differs .

Aryl Propanones with Extended Substituents

- 1-(2-(Methoxymethylene)cyclohexyl)-3-phenylpropan-2-one [345] ():

- Structural Difference : A methoxymethylenecyclohexyl group replaces the 3-methylphenyl ring.

- Impact :

- Reactivity: The electron-donating methoxy group enhances stability in peroxide-forming reactions (e.g., ozonolysis).

- 1-(3,4,5-Trimethoxyphenyl)-3-phenylpropan-2-one (Inferred from ):

- Structural Difference : Three methoxy groups on the phenyl ring.

- Impact :

- Electronic Effects : Methoxy groups increase electron density, altering redox properties and hydrogen-bonding capacity.

- Biological Activity : Enhanced interaction with biological targets (e.g., enzymes) due to polar substituents .

Amino-Substituted Analogs: Pharmacological Derivatives

- 3-Methylmethcathinone (3-MMC) (): Structure: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one. Key Differences:

- A primary amine at position 2 and a ketone at position 1.

- Impact :

- Pharmacokinetics: The amino group enables interactions with monoamine transporters, conferring stimulant effects.

- Legality: Classified as a controlled substance due to psychoactive properties, unlike the non-aminated target compound .

Heterocyclic and Sulfur-Containing Derivatives

- 1-(3-(Methylthio)phenyl)propan-2-one ():

- Structural Difference : A methylthio (-SMe) group replaces the methyl (-Me) group.

- Impact :

- Electronic Effects : Sulfur’s electronegativity alters dipole moments and nucleophilicity.

- Stability : Thioether groups may reduce oxidative stability compared to alkyl substituents .

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one ():

- Structural Difference : A trifluoromethyl (-CF₃) group replaces -Me.

- Impact :

- Electron-Withdrawing Effect : -CF₃ decreases electron density at the ketone, reducing susceptibility to nucleophilic attack.

- Applications : Useful in agrochemicals due to enhanced metabolic resistance .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₄O | 222.29 | 3-MePh, Ph | Not reported | Low in water |

| 1-(4-Methylphenyl)propan-2-one (3c) | C₁₀H₁₂O | 148.20 | 4-MePh | ~80–85 (est.) | Moderate in EtOH |

| 3-MMC | C₁₁H₁₃NO | 175.23 | 3-MePh, NHMe | 190–195 | High in DMSO |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | C₁₀H₉F₃O | 202.17 | 3-CF₃Ph | Not reported | Low in H₂O |

Research Findings and Trends

- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., 3-MMC) exhibit stronger intermolecular interactions, affecting crystallization () .

- Synthetic Utility: Propanone derivatives with electron-withdrawing groups (e.g., -CF₃) are prioritized in medicinal chemistry for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.